molecular formula C18H11BrCl2N2O4 B10884553 (2-bromo-6-chloro-4-{(1E)-3-[(4-chlorophenyl)amino]-2-cyano-3-oxoprop-1-en-1-yl}phenoxy)acetic acid

(2-bromo-6-chloro-4-{(1E)-3-[(4-chlorophenyl)amino]-2-cyano-3-oxoprop-1-en-1-yl}phenoxy)acetic acid

Cat. No.: B10884553
M. Wt: 470.1 g/mol
InChI Key: JYSULVJSSQEDBI-VZUCSPMQSA-N
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Description

(2-bromo-6-chloro-4-{(1E)-3-[(4-chlorophenyl)amino]-2-cyano-3-oxoprop-1-en-1-yl}phenoxy)acetic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes bromine, chlorine, and cyano groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-bromo-6-chloro-4-{(1E)-3-[(4-chlorophenyl)amino]-2-cyano-3-oxoprop-1-en-1-yl}phenoxy)acetic acid typically involves multiple steps, starting from simpler aromatic compounds. The process often includes halogenation, nitration, and coupling reactions under controlled conditions. For instance, the bromination and chlorination of an aromatic ring can be achieved using bromine and chlorine reagents in the presence of catalysts like iron or aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(2-bromo-6-chloro-4-{(1E)-3-[(4-chlorophenyl)amino]-2-cyano-3-oxoprop-1-en-1-yl}phenoxy)acetic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: Halogen atoms can be replaced with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (2-bromo-6-chloro-4-{(1E)-3-[(4-chlorophenyl)amino]-2-cyano-3-oxoprop-1-en-1-yl}phenoxy)acetic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biology, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it valuable for investigating cellular processes and signaling pathways.

Medicine

In medicine, this compound is explored for its therapeutic potential. Researchers are investigating its effects on various diseases, including cancer and inflammatory conditions, due to its ability to modulate biological targets.

Industry

In industry, this compound is used in the development of advanced materials and pharmaceuticals. Its unique properties make it suitable for applications in drug discovery and material science.

Mechanism of Action

The mechanism of action of (2-bromo-6-chloro-4-{(1E)-3-[(4-chlorophenyl)amino]-2-cyano-3-oxoprop-1-en-1-yl}phenoxy)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to changes in cellular functions and signaling pathways. The exact mechanism depends on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-4-chloroanisole
  • 2-bromo-6-chloro-4-fluoroaniline
  • 4-chlorophenylacetic acid

Uniqueness

Compared to similar compounds, (2-bromo-6-chloro-4-{(1E)-3-[(4-chlorophenyl)amino]-2-cyano-3-oxoprop-1-en-1-yl}phenoxy)acetic acid stands out due to its complex structure and the presence of multiple functional groups. This complexity allows for a broader range of chemical reactions and biological interactions, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C18H11BrCl2N2O4

Molecular Weight

470.1 g/mol

IUPAC Name

2-[2-bromo-6-chloro-4-[(E)-3-(4-chloroanilino)-2-cyano-3-oxoprop-1-enyl]phenoxy]acetic acid

InChI

InChI=1S/C18H11BrCl2N2O4/c19-14-6-10(7-15(21)17(14)27-9-16(24)25)5-11(8-22)18(26)23-13-3-1-12(20)2-4-13/h1-7H,9H2,(H,23,26)(H,24,25)/b11-5+

InChI Key

JYSULVJSSQEDBI-VZUCSPMQSA-N

Isomeric SMILES

C1=CC(=CC=C1NC(=O)/C(=C/C2=CC(=C(C(=C2)Br)OCC(=O)O)Cl)/C#N)Cl

Canonical SMILES

C1=CC(=CC=C1NC(=O)C(=CC2=CC(=C(C(=C2)Br)OCC(=O)O)Cl)C#N)Cl

Origin of Product

United States

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